Ethyl 3,3-dimethyl-7-chloroheptanoate
Description
Ethyl 3,3-dimethyl-7-chloroheptanoate is a chlorinated ester with a heptanoate backbone substituted with a chlorine atom at the 7th carbon and two methyl groups at the 3rd carbon position. The molecular formula for the 3,3-dimethyl variant is inferred to be C₁₁H₂₁ClO₂, sharing the same formula as its 2,2-dimethyl isomer but differing in substituent placement . Key characteristics likely include moderate hydrophobicity due to the ester group, with steric effects from the dimethyl groups influencing reactivity and solubility.
Properties
Molecular Formula |
C11H21ClO2 |
|---|---|
Molecular Weight |
220.73 g/mol |
IUPAC Name |
ethyl 7-chloro-3,3-dimethylheptanoate |
InChI |
InChI=1S/C11H21ClO2/c1-4-14-10(13)9-11(2,3)7-5-6-8-12/h4-9H2,1-3H3 |
InChI Key |
QLWDDRJLBYSEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)CCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl-2,2-dimethyl-7-chloroheptanoate (CAS: 2570179-39-2)
- Structure : Chlorine at C7, methyl groups at C2.
- Molecular Formula : C₁₁H₂₁ClO₂.
- Key Differences : The positional isomerism (2,2-dimethyl vs. 3,3-dimethyl) alters steric hindrance and electronic effects. The 3,3-dimethyl variant may exhibit higher thermal stability due to reduced steric strain compared to the 2,2-dimethyl isomer.
- Applications : Used in organic synthesis as intermediates for pharmaceuticals or agrochemicals .
Ethyl Palmitate (Ethyl hexadecanoate)
- Structure : A straight-chain ester (C16:0 fatty acid).
- Molecular Formula : C₁₈H₃₆O₂.
- Key Differences: Lacks chlorine and branching. Ethyl palmitate is more lipophilic, with applications in cosmetics and food additives.
Chlorinated Aromatic Compounds (e.g., Chloronaphthalenes)
- Examples : 1-chloronaphthalene (CAS: 90-13-1), alpha-chloronaphthalene (CAS: 25586-43-0).
- Key Differences: Aromatic systems with chlorine substituents exhibit higher environmental persistence and toxicity. Ethyl 3,3-dimethyl-7-chloroheptanoate, being aliphatic, likely degrades more readily but may share bioactivity profiles in pest control applications .
Physicochemical and Functional Comparisons
Notes on Data Limitations
- Direct studies on this compound are scarce; comparisons rely on structural analogs and extrapolated data.
- Positional isomerism significantly impacts properties, necessitating experimental validation for precise applications.
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